1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol
CAS No.: 2097992-92-0
Cat. No.: VC3131237
Molecular Formula: C11H13N3OS
Molecular Weight: 235.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097992-92-0 |
|---|---|
| Molecular Formula | C11H13N3OS |
| Molecular Weight | 235.31 g/mol |
| IUPAC Name | 1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol |
| Standard InChI | InChI=1S/C11H13N3OS/c15-8-3-6-14(7-4-8)11-13-9-2-1-5-12-10(9)16-11/h1-2,5,8,15H,3-4,6-7H2 |
| Standard InChI Key | PGQKYYPNSADQEZ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1O)C2=NC3=C(S2)N=CC=C3 |
| Canonical SMILES | C1CN(CCC1O)C2=NC3=C(S2)N=CC=C3 |
Introduction
Chemical Structure and Basic Properties
The title compound combines two important pharmacophores: the thiazolo[5,4-b]pyridine heterocyclic system and the piperidin-4-ol ring. The thiazolo[5,4-b]pyridine scaffold consists of a fused ring system where a thiazole ring is fused with a pyridine ring, creating a bicyclic structure with nitrogen atoms at key positions that serve as potential hydrogen bond acceptors. The piperidin-4-ol component provides a secondary alcohol functional group at the 4-position of the piperidine ring, which can participate in hydrogen bonding interactions as both a donor and acceptor.
The general structure can be depicted as follows:
-
Core scaffolds: Thiazolo[5,4-b]pyridine + Piperidin-4-ol
-
Connection point: 2-position of thiazolo[5,4-b]pyridine linked to the nitrogen of piperidine
-
Key functional groups: Secondary alcohol (4-position of piperidine), multiple nitrogen atoms (hydrogen bond acceptors)
Due to the presence of multiple nitrogen atoms and a hydroxyl group, this compound likely exhibits moderate water solubility and can form hydrogen bonds with biological targets. The piperidine ring exists predominantly in a chair conformation, with the hydroxyl group typically occupying an equatorial position to minimize steric interactions.
Thiazolo[5,4-b]pyridine Scaffold: Significance in Medicinal Chemistry
The thiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the core for numerous bioactive compounds. This heterocyclic system has been extensively utilized in the design of various kinase inhibitors and other therapeutic agents.
Versatility as a Pharmacophore
The thiazolo[5,4-b]pyridine scaffold has been employed in the development of inhibitors targeting multiple kinases, including PI3K, ITK, BCR-ABL, RAF, and VEGFR2 . This versatility stems from the scaffold's ability to adopt different binding modes depending on the target kinase. For instance, the 4-nitrogen of thiazolo[5,4-b]pyridine serves as a hinge-binding motif in PI3K kinase inhibitors, while the 1-nitrogen and 2-amino group form hydrogen bonding interactions with the ITK kinase hinge region .
Position-Specific Functionalization
Different positions on the thiazolo[5,4-b]pyridine scaffold offer unique opportunities for derivatization:
-
2-position: Commonly used for introducing various substituents, including amino, oxy, and nitrogen-containing heterocycles
-
5-position: Frequently functionalized to target the ATP-binding site of kinases like BCR-ABL, RAF, and VEGFR2
-
6-position: Novel functionalization site recently explored for developing c-KIT inhibitors that overcome imatinib resistance
| Step | Reaction | Starting Material | Product | Conditions | Expected Yield |
|---|---|---|---|---|---|
| 1 | Aminothiazole formation | 3-amino-5-bromo-2-chloropyridine | 5-bromothiazolo[5,4-b]pyridin-2-amine | Potassium thiocyanate | 70-75% |
| 2 | Chlorination | 5-bromothiazolo[5,4-b]pyridin-2-amine | 5-bromo-2-chlorothiazolo[5,4-b]pyridine | NaNO₂, HCl, CuCl | 60-65% |
| 3 | Coupling reaction | 5-bromo-2-chlorothiazolo[5,4-b]pyridine + piperidin-4-ol | 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol | Base (K₂CO₃), polar aprotic solvent (DMF) | 55-70% |
In patent WO2017175068A1, a similar approach was used for synthesizing compounds where the thiazolo[5,4-b]pyridine scaffold is connected to a piperidine derivative . For example, the synthesis of "1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-ol" is described, which contains the piperidin-4-ol component of our target compound .
Key Synthetic Intermediates
From the available literature, several key intermediates can be identified that would be useful in the synthesis of the target compound:
-
5-bromothiazolo[5,4-b]pyridin-2-amine: A versatile intermediate that can be further functionalized at both the 2-amino position and the 5-bromo position .
-
5-bromothiazolo[5,4-b]pyridin-2-chloride: This activated intermediate facilitates nucleophilic substitution reactions at the 2-position.
-
Piperidin-4-ol: This commercially available compound serves as the nucleophile for substitution at the 2-position of the thiazolo[5,4-b]pyridine scaffold.
GPR119 Agonistic Activity
Thiazolo[5,4-b]pyridine derivatives have also been explored as GPR119 agonists, as described in patent WO2017175068A1 . GPR119 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and enteroendocrine cells of the gastrointestinal tract. Activation of GPR119 stimulates insulin secretion in a glucose-dependent manner, making GPR119 agonists potential treatments for type 2 diabetes.
The hydroxyl group at the 4-position of piperidine in our target compound could potentially interact with key residues in the binding pocket of GPR119, contributing to agonistic activity.
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of thiazolo[5,4-b]pyridine derivatives provides valuable insights for potential optimization of 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol for specific biological targets.
Key SAR Findings for Thiazolo[5,4-b]pyridine Derivatives
From the SAR studies conducted on thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors, several important observations have been made:
-
The 2-position substitution significantly influences the binding affinity to kinase targets. Amino, oxy, and nitrogen-containing heterocycle substituents at this position have shown varied activities .
-
Functionalization at the 5-position has been effective for targeting the ATP-binding site of kinases such as BCR-ABL, RAF, and VEGFR2 .
-
Novel functionalization at the 6-position with appropriate substituents has led to compounds with improved activity against imatinib-resistant c-KIT mutations .
-
The R₁ group exploration revealed that a 3-(trifluoromethyl)phenyl group resulted in moderate enzymatic inhibitory activity (IC₅₀ = 9.87 μM), fitting well into the hydrophobic binding pocket according to molecular docking studies .
-
Modifications such as inserting a methylene group between the amide and 3-(trifluoromethyl)phenyl group, or replacing the amide with a urea linkage, resulted in loss of enzymatic inhibitory activities .
Physicochemical Properties and Drug-Likeness
Based on its structure, 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol would possess certain physicochemical properties that influence its drug-likeness and potential pharmaceutical applications.
Table 3: Predicted Physicochemical Properties of 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | ~247.31 g/mol | Within Lipinski's rule (<500 g/mol) |
| cLogP | ~1.5-2.5 | Moderate lipophilicity, acceptable for oral absorption |
| Hydrogen Bond Donors | 1 (hydroxyl group) | Within Lipinski's rule (<5) |
| Hydrogen Bond Acceptors | 4 (N atoms and OH) | Within Lipinski's rule (<10) |
| Rotatable Bonds | ~2-3 | Good oral bioavailability expected |
| Topological Polar Surface Area | ~65-75 Ų | Favorable for membrane permeability |
These properties suggest that 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol would likely possess favorable drug-like properties, including:
-
Good oral bioavailability due to its moderate molecular weight and lipophilicity
-
Ability to penetrate cell membranes
-
Potential for both hydrogen bond donation and acceptance, facilitating interactions with biological targets
-
Reasonable metabolic stability, although the hydroxyl group could be subject to conjugation reactions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume